

Application of AB-CHMINACA M5A in forensic toxicology casework

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

Cat. No.: B8056576

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Application Notes: AB-CHMINACA M5A in Forensic Toxicology

Introduction

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, or AB-CHMINACA, is a potent synthetic cannabinoid receptor agonist (SCRA) that has been prevalent on the new psychoactive substances (NPS) market.[1][2] Like many SCRA, it mimics the psychoactive effects of Δ^9 -tetrahydrocannabinol (THC) by binding to and activating cannabinoid receptors CB1 and CB2.[1] Due to its high potency and association with severe adverse health effects, including neuropsychiatric symptoms and fatalities, its detection in forensic toxicology casework is of critical importance.[3][4][5]

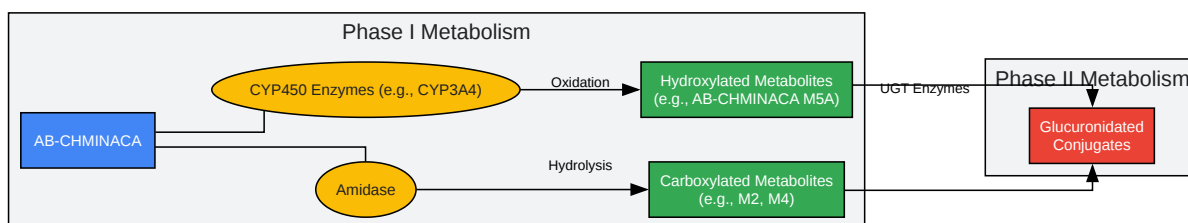
AB-CHMINACA is subject to rapid and extensive metabolism in the human body, making the parent compound often undetectable in biological samples, especially after a short detection window.[1][6] Consequently, forensic toxicological analysis must target its more stable and abundant metabolites to confirm exposure.

Metabolism of AB-CHMINACA

The metabolism of AB-CHMINACA primarily occurs in two phases. Phase I metabolism involves structural modifications, mainly through oxidation and hydrolysis, while Phase II involves conjugation to enhance water solubility for excretion.

- **Phase I Metabolism:** This phase is predominantly carried out by Cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor to oxidative metabolism.[6] This results in the formation of numerous mono-hydroxylated and di-hydroxylated metabolites on the cyclohexyl ring. Amidase enzymes also play a role by hydrolyzing the terminal amide group to a carboxylic acid.[2][6]
- **Key Metabolites:** In vitro studies using human liver microsomes have identified over two dozen metabolites.[6] The most forensically relevant metabolites include hydroxylated forms and carboxylated forms. AB-CHMINACA M5A is a mono-hydroxylated metabolite. Other significant metabolites include AB-CHMINACA M2 and M4 (carboxylated metabolites).[1][2]
- **Phase II Metabolism:** Phase I metabolites can undergo further conjugation, primarily glucuronidation, to form more polar compounds that are easily excreted in urine.[6]

The detection of specific metabolites like M2 and M4 can be crucial for ruling out passive contamination when analyzing hair samples.[2]



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Caption: Metabolic pathway of AB-CHMINACA.

Analytical Methodologies

The analysis of AB-CHMINACA and its metabolites in biological matrices is predominantly performed using chromatography coupled with mass spectrometry.[1]

- **Biological Matrices:**

- Blood/Serum: Useful for determining recent use and impairment, but subject to short detection windows.[\[1\]](#)[\[7\]](#) Concentrations can be very low (sub-ng/mL).[\[8\]](#)
- Urine: The preferred matrix for detecting metabolites due to their higher concentrations and longer detection window compared to the parent drug in blood.[\[7\]](#)
- Hair: Ideal for demonstrating chronic or retrospective use over a longer period (weeks to months).[\[1\]](#)[\[2\]](#) Both parent drug and metabolites can be detected.
- Oral Fluid: Offers non-invasive collection and can detect recent use, but detection windows are short.[\[1\]](#)
- Extraction Techniques: Sample preparation is crucial to remove matrix interferences. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[\[1\]](#)
- Instrumentation:
 - Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the selective and sensitive quantification of AB-CHMINACA and its metabolites.[\[1\]](#)[\[3\]](#)[\[7\]](#)
 - High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS (Quadrupole Time-of-Flight) are valuable for non-targeted screening, allowing for the retrospective identification of new metabolites and emerging synthetic cannabinoids.[\[1\]](#)[\[7\]](#)[\[9\]](#)

Quantitative Data

The following tables summarize analytical parameters and concentrations of AB-CHMINACA and its metabolites reported in forensic casework.

Table 1: Analytical Method Parameters for AB-CHMINACA Metabolites in Hair

Analyte	Limit of Detection (LOD) (pg/mg)	Limit of Quantification (LOQ) (pg/mg)	Matrix	Analytical Method	Reference
AB-CHMINACA M5A	10	50	Hair	LC-MS/MS	[2]
AB-CHMINACA M2	2	5	Hair	LC-MS/MS	[2]
AB-CHMINACA M4	2	5	Hair	LC-MS/MS	[2]

| AB-CHMINACA | 2 | 5 | Hair | LC-MS/MS | [\[2\]](#) |

Data extracted from a single validation study; values may vary between laboratories.

Table 2: Reported Concentrations of AB-CHMINACA in Forensic Cases

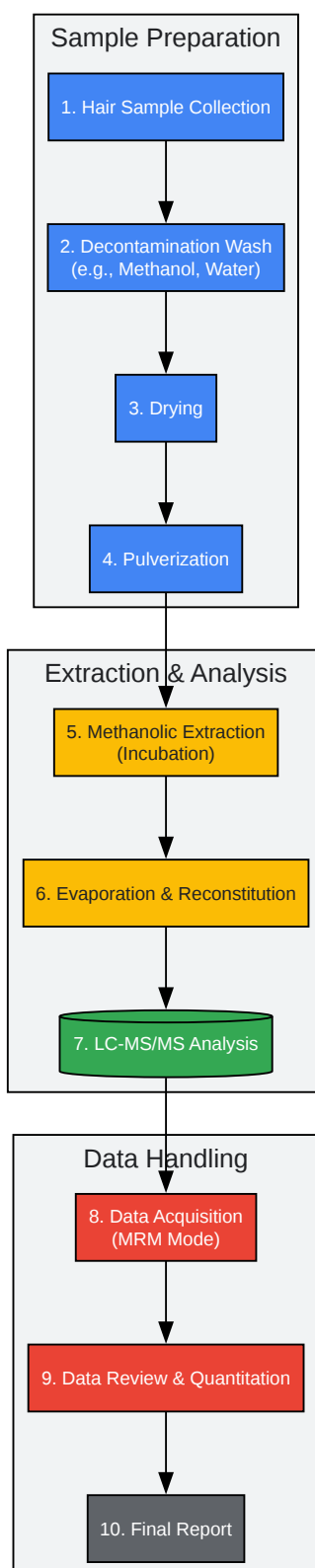
Analyte	Concentration	Biological Matrix	Case Type	Reference
AB-CHMINACA	0.5 ng/mL	Blood	Post-mortem	[8]
AB-CHMINACA	~4.1 ng/mL (extrapolated)	Femoral Blood	Fatality	[4] [5]
AB-CHMINACA	>20% above highest calibrator	Hair	Suspected User	[1]
AB-CHMINACA M2	Detected (conc. not specified)	Hair	Suspected User	[2]

| AB-CHMINACA M4 | Detected (conc. not specified) | Hair | Suspected User | [\[2\]](#) |

Note: In a study of 37 authentic hair samples from suspected users, AB-CHMINACA M5A was not detected, while the parent drug and metabolites M2 and M4 were found.[\[2\]](#)

Protocol: Quantification of AB-CHMINACA M5A in Hair by LC-MS/MS

This protocol provides a general methodology for the extraction and analysis of AB-CHMINACA and its metabolites from human hair.



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Caption: General workflow for hair analysis.

1. Materials and Reagents

- Certified reference materials for AB-CHMINACA, AB-CHMINACA M5A, and other relevant metabolites.
- Internal standard (e.g., deuterated analog).
- LC-MS grade methanol, water, and acetonitrile.
- Formic acid.
- Blank human hair.

2. Sample Preparation

- Collect approximately 20-50 mg of hair.
- Decontaminate the hair sample by washing sequentially with methanol and distilled water to remove external contaminants.[\[1\]](#)
- Dry the hair sample thoroughly at room temperature or under a gentle stream of nitrogen.
- Cut the hair into small segments (1-2 mm) or pulverize using a ball mill.[\[1\]](#)

3. Extraction

- To the prepared hair sample, add an internal standard solution and 2 mL of methanol.[\[1\]](#)
- Incubate the sample, for example, at 38°C for several hours or overnight to facilitate extraction.[\[1\]](#)
- Centrifuge the sample and transfer the methanol supernatant to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 45°C.[\[1\]](#)
- Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.

4. LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 analytical column suitable for separating NPS.
- Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
- MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Monitor the analytes using Multiple Reaction Monitoring (MRM). Select at least two specific precursor-to-product ion transitions for each analyte for confirmation and quantification.

5. Calibration and Quality Control

- Prepare a calibration curve by spiking blank hair extract with known concentrations of the target analytes.
- Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with the case samples to ensure the accuracy and precision of the method.[2] For AB-CHMINACA M5A, QC levels could be 200, 1000, and 5000 pg/mg.[2]

6. Data Analysis

- Integrate the peak areas for each analyte and the internal standard.
- Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
- Quantify the concentration of AB-CHMINACA M5A and other metabolites in the case samples by interpolating their peak area ratios from the calibration curve.

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